molecular formula C18H12BrNO2S B450372 N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide

N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide

Cat. No.: B450372
M. Wt: 386.3g/mol
InChI Key: FCSCANHTNNHZOH-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a benzoylphenyl group attached to a thiophene ring, which is further substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-benzophenone, which is then subjected to bromination to introduce the bromine atom at the desired position on the thiophene ring. The resulting intermediate is then reacted with a carboxylic acid derivative to form the carboxamide group .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow chemistry techniques. This approach allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl alcohol derivatives .

Scientific Research Applications

N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzoylphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)acetamide
  • N-(2-benzoylphenyl)oxalamate
  • N1,N2-bis(2-benzoylphenyl)oxalamide

Uniqueness

N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide is unique due to the presence of the bromine atom on the thiophene ring, which imparts distinct reactivity compared to its analogs. This bromine substitution allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C18H12BrNO2S

Molecular Weight

386.3g/mol

IUPAC Name

N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide

InChI

InChI=1S/C18H12BrNO2S/c19-16-11-10-15(23-16)18(22)20-14-9-5-4-8-13(14)17(21)12-6-2-1-3-7-12/h1-11H,(H,20,22)

InChI Key

FCSCANHTNNHZOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(S3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(S3)Br

Synonyms

N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide

Origin of Product

United States

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